3-Ethyl-2,4-dioxo-3-azaspiro[5.6]dodecane-1,5-dicarbonitrile
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Overview
Description
3-Ethyl-2,4-dioxo-3-azaspiro[56]dodecane-1,5-dicarbonitrile is a complex organic compound characterized by its spiro structure, which includes a nitrogen atom and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,4-dioxo-3-azaspiro[5.6]dodecane-1,5-dicarbonitrile typically involves the reaction of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with ethylating agents under controlled conditions. One common method includes the use of primary amines and formaldehyde in boiling ethanol, which results in the formation of 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitriles and their ammonium salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,4-dioxo-3-azaspiro[5.6]dodecane-1,5-dicarbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-Ethyl-2,4-dioxo-3-azaspiro[5.6]dodecane-1,5-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 3-Ethyl-2,4-dioxo-3-azaspiro[5.6]dodecane-1,5-dicarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. Its spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile: A precursor in the synthesis of the target compound.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with similar spirocyclic structures but different functional groups.
Bis(1,3-oxathiane) spiranes: Another class of spirocyclic compounds with sulfur-containing rings.
Properties
Molecular Formula |
C15H19N3O2 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
3-ethyl-2,4-dioxo-3-azaspiro[5.6]dodecane-1,5-dicarbonitrile |
InChI |
InChI=1S/C15H19N3O2/c1-2-18-13(19)11(9-16)15(12(10-17)14(18)20)7-5-3-4-6-8-15/h11-12H,2-8H2,1H3 |
InChI Key |
VDTXZRGMEYRVSU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(C2(CCCCCC2)C(C1=O)C#N)C#N |
Origin of Product |
United States |
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